molecular formula C5H13NS B13554842 3-(Methylsulfanyl)butan-2-amine

3-(Methylsulfanyl)butan-2-amine

Cat. No.: B13554842
M. Wt: 119.23 g/mol
InChI Key: CMANKAZTOFVGIJ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)butan-2-amine is an organic compound with the molecular formula C5H13NS. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its sulfur-containing side chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable halide with a methylsulfanyl group. For instance, starting with 2-bromo-3-methylbutane, the reaction with methylthiolate (CH3S-) under basic conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfanyl)butan-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)butan-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfur-containing side chain can participate in redox reactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and biological interactions. This differentiates it from other simple amines and makes it valuable in specialized applications .

Properties

Molecular Formula

C5H13NS

Molecular Weight

119.23 g/mol

IUPAC Name

3-methylsulfanylbutan-2-amine

InChI

InChI=1S/C5H13NS/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3

InChI Key

CMANKAZTOFVGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)SC)N

Origin of Product

United States

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